molecular formula C19H18ClFN4O3S B2994835 3-chloro-4-fluoro-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 1421458-86-7

3-chloro-4-fluoro-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2994835
CAS No.: 1421458-86-7
M. Wt: 436.89
InChI Key: XWBGZPREGMBDHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups and structural features, including a benzenesulfonamide moiety, a fluorine atom, a chlorine atom, a pyrrolidine ring, and a 1,2,4-oxadiazole ring with a phenyl substituent .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve several steps including the formation of the pyrrolidine ring, the introduction of the 1,2,4-oxadiazole ring, and the attachment of the benzenesulfonamide group. The Suzuki–Miyaura coupling reaction could potentially be involved, which is a widely-used method for forming carbon-carbon bonds .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the benzenesulfonamide group could potentially undergo substitution reactions. The compound might also participate in reactions involving the pyrrolidine ring or the 1,2,4-oxadiazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the fluorine and chlorine atoms might increase its lipophilicity, influencing its solubility in different solvents. The pyrrolidine ring might also influence its basicity .

Scientific Research Applications

Antimicrobial and Anti-HIV Activity

The synthesis of novel benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety has shown promising results in vitro for their antimicrobial and anti-HIV activities. These compounds were prepared by direct chlorosulfonation and were screened, revealing a significant potential in accordance with structure-activity relationship (SAR) studies (R. Iqbal et al., 2006).

Human Carbonic Anhydrase Inhibitors

Research into pyrrolidinone-based chlorinated benzenesulfonamide derivatives has identified compounds with low nanomolar affinity against cancer-related carbonic anhydrases, particularly CA IX. These findings suggest potential for development as selective inhibitors of specific carbonic anhydrase isozymes, which could have implications for cancer therapy (Benas Balandis et al., 2020).

Antimalarial Activity

Synthesized pyrazolopyridine-sulfonamide derivatives have shown in vitro activity against Plasmodium falciparum, particularly against the chloroquine-resistant clone W2. These findings highlight the potential of such compounds for further development as antimalarials, which is crucial for overcoming the challenge of resistance in P. falciparum (Thais B Silva et al., 2016).

Peripheral Benzodiazepine Receptor Imaging Agents

Fluoroethoxy and fluoropropoxy substituted compounds have been synthesized for the study of the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET). These compounds have shown high in vitro affinity and selectivity for PBRs, suggesting their potential as imaging agents for neurodegenerative disorders (C. Fookes et al., 2008).

Properties

IUPAC Name

3-chloro-4-fluoro-N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN4O3S/c20-16-10-15(6-7-17(16)21)29(26,27)24-14-8-9-25(11-14)12-18-22-19(28-23-18)13-4-2-1-3-5-13/h1-7,10,14,24H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBGZPREGMBDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)CC3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.